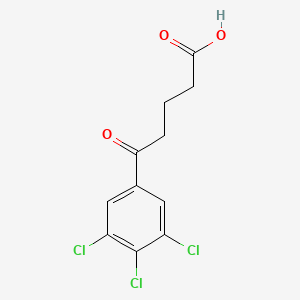

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid

Description

Properties

IUPAC Name |

5-oxo-5-(3,4,5-trichlorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGJITUESKAFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid typically involves the following steps:

Starting Materials: The synthesis begins with 3,4,5-trichlorobenzene and valeric acid.

Halogenation: The trichlorobenzene undergoes halogenation to introduce the chlorine atoms at the 3, 4, and 5 positions.

Condensation Reaction: The halogenated benzene is then subjected to a condensation reaction with valeric acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid serves as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific biological pathways. For example, derivatives of this compound could be explored for their anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trichlorophenyl group can enhance binding affinity to certain molecular targets, while the valeric acid moiety may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Key Findings:

Substituent Effects on Acidity and Lipophilicity: The 3,4,5-trichlorophenyl group in the target compound increases acidity (lower pKa) compared to non-chlorinated analogs. Chlorine’s electron-withdrawing nature stabilizes the deprotonated carboxylate form. Replacement of trichlorophenyl with 3-fluoro-5-(trifluoromethyl)phenyl () reduces lipophilicity (logP ~2.1 vs. ~3.5 for trichloro analog), impacting membrane permeability .

Biological Activity :

- Lotilaner (), which shares the 3,4,5-trichlorophenyl motif, is a veterinary antiparasitic agent targeting invertebrate GABA receptors. Its dihydroisoxazole ring and trifluoromethyl group enhance binding affinity and resistance to metabolic degradation compared to simpler oxovaleric acid derivatives .

- The thienyl analog () may exhibit improved solubility but reduced potency due to weaker aromatic interactions .

Synthetic Complexity :

- Lotilaner’s synthesis involves multi-step processes, including cyclization to form the dihydroisoxazole ring (), whereas the target compound likely requires fewer steps, such as direct acylation of valeric acid precursors .

Biological Activity

5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a trichlorophenyl group attached to a 5-oxovaleric acid moiety. The presence of multiple chlorine atoms significantly influences the compound's reactivity, lipophilicity, and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is known to interact with various enzymes involved in metabolic pathways. Its ketone functional group can participate in nucleophilic addition reactions, while the carboxylic acid moiety may engage in hydrogen bonding with enzyme active sites.

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. The mechanism is likely linked to the disruption of bacterial cell walls or inhibition of essential metabolic processes .

- Cytotoxicity : Research indicates that while some derivatives show cytotoxic effects against cancer cell lines, others demonstrate selectivity for non-cancerous cells, highlighting their potential as therapeutic agents with minimized side effects .

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated strong bactericidal effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the derivative used .

Cytotoxicity Assessment

In vitro cytotoxicity assays were performed using human cell lines (e.g., L929 fibroblasts). The results indicated varying degrees of cytotoxicity depending on concentration and exposure time. For instance:

| Compound | Concentration (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|---|

| A | 100 | 68 | 73 |

| B | 200 | 77 | 68 |

| C | 50 | 96 | 97 |

These findings suggest that while some compounds exhibit significant cytotoxicity at higher concentrations, others may enhance cell viability at lower doses .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds such as:

| Compound Name | Antimicrobial Activity | Cytotoxicity Level |

|---|---|---|

| 5-(2-Chlorophenyl)-5-oxovaleric acid | Moderate | Low |

| 6-(3-Fluoro-2-methylphenyl)-6-oxohexanoic acid | High | Moderate |

| 5-(3-Bromophenyl)-5-oxovaleric acid | Low | High |

This table illustrates that the trichloro-substituted variant shows enhanced antimicrobial activity compared to its chloro and bromo analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for 5-(3,4,5-Trichlorophenyl)-5-oxovaleric acid?

- Synthesis : The compound can be synthesized via acid-catalyzed esterification or hydrolysis of precursors. For analogous compounds (e.g., ethyl 5-(3,4-dichlorophenyl)-5-oxovalerate), reactions involve refluxing with ethanol and sulfuric acid, followed by purification via recrystallization .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure and purity. For example, NMR can resolve signals from the trichlorophenyl group and ketone moiety, while HRMS validates the molecular ion peak .

Q. What storage conditions ensure stability for this compound in laboratory settings?

- Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month to prevent degradation. Aliquotting is recommended to avoid repeated freeze-thaw cycles. Solubility can be enhanced using sonication at 37°C in polar solvents like DMSO or ethanol .

Q. How does the trichlorophenyl group influence the compound’s reactivity in organic synthesis?

- The electron-withdrawing chlorine substituents increase the electrophilicity of the ketone group, making it reactive toward nucleophiles (e.g., Grignard reagents) or reducing agents. This property is leveraged in derivatization reactions to produce alcohols or carboxylic acids .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogenation) affect biological activity?

- Comparative Analysis : Substituting chlorine with methyl or methoxy groups alters steric and electronic properties, impacting enzyme binding. For instance, 5-(3,5-Dimethylphenyl)-5-oxovaleric acid shows reduced enzyme inhibition compared to chlorinated analogs due to decreased electrophilicity .

- Table 1 : Substituent Effects on Enzyme Inhibition (Hypothetical Data)

| Substituent | IC₅₀ (µM) | LogP |

|---|---|---|

| 3,4,5-Trichloro | 0.8 | 3.2 |

| 3,5-Dimethyl | 12.4 | 2.1 |

| 4-Methoxy | 25.6 | 1.8 |

Q. What mechanisms underlie the compound’s enzyme inhibition, and how can contradictory data be resolved?

- Mechanism : The trichlorophenyl group binds to hydrophobic pockets in enzyme active sites (e.g., oxidoreductases), disrupting substrate access. Conflicting inhibition data may arise from assay conditions (pH, co-solvents) or enzyme isoforms. Resolution strategies include:

- Replicating assays under standardized conditions (e.g., 25°C, phosphate buffer).

- Using orthogonal assays (e.g., fluorescence polarization, isothermal titration calorimetry) .

Q. What reaction pathways dominate during oxidation or reduction of this compound?

- Oxidation : Under strong oxidizing conditions (KMnO₄/CrO₃), the ketone group may further oxidize to a carboxylic acid.

- Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol, forming 5-(3,4,5-Trichlorophenyl)-5-hydroxyvaleric acid, a precursor for ester derivatives .

Q. How can researchers design experiments to study metabolic pathways involving this compound?

- Experimental Design :

Isotopic Labeling : Incorporate ¹³C at the ketone position to track metabolic turnover via NMR or LC-MS.

Enzyme Knockdown Models : Use CRISPR/Cas9 to silence candidate enzymes (e.g., cytochrome P450) and observe metabolic shifts .

Methodological Notes

- Safety : Handle with PPE (gloves, goggles) under fume hoods due to potential irritancy (analogous to 2,4,6-Trichlorophenol hazards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.